The Physicochemical and Synthetic Blueprint of CAS 1344687-97-3: A Senior Scientist's Guide to Pyrimidine-Based Drug Design
The Physicochemical and Synthetic Blueprint of CAS 1344687-97-3: A Senior Scientist's Guide to Pyrimidine-Based Drug Design
As the landscape of targeted therapeutics evolves—particularly in the domains of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—the reliance on highly functionalized, sterically tuned heterocyclic building blocks has never been higher. CAS 1344687-97-3 , chemically identified as N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide, represents a masterclass in structural design[1].
This technical guide deconstructs the physicochemical properties, structural causality, and synthetic utility of this specific molecule. By moving beyond basic data sheets, we will explore the why behind its reactivity and provide self-validating experimental workflows for drug development professionals.
Physicochemical Profiling & Quantitative Data
Before deploying a building block into a multi-step synthetic campaign, a rigorous understanding of its physical and molecular properties is mandatory. The presence of the chlorine atom, combined with the lipophilic tert-butyl group, dictates both its handling requirements and its chromatographic behavior.
Based on structural analysis and cross-referenced data from chemical repositories like and[2][3], the quantitative properties of CAS 1344687-97-3 are summarized below:
| Property | Value / Description |
| Chemical Name | N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide |
| CAS Registry Number | 1344687-97-3 |
| Molecular Formula | C₁₀H₁₄ClN₃O |
| Molecular Weight | 227.69 g/mol |
| Monoisotopic Mass | 227.0825 Da |
| Physical State | White to off-white crystalline solid |
| Estimated LogP | ~2.1 (Lipophilic, suitable for hydrophobic pocket targeting) |
| Storage Conditions | 2–8 °C under inert gas (Argon/N₂) to prevent hydrolysis |
Structural Causality: The "Why" Behind the Molecule
As an application scientist, it is critical to understand that every functional group on CAS 1344687-97-3 serves a specific thermodynamic or kinetic purpose in drug design.
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The 2-Chloro-Pyrimidine Core (The Electrophile): Pyrimidines are inherently electron-deficient due to the two electronegative nitrogen atoms in the ring. This effect is maximized at the C2 position. We utilize a chlorine atom here rather than fluorine (which is often too reactive and prone to degradation during storage) or bromine (which is less atom-economical). The C-Cl bond is perfectly tuned for Nucleophilic Aromatic Substitution (SNAr) under controlled heating[4].
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The tert-Butyl Carboxamide Vector (The Shield): The bulky tert-butyl group provides immense steric shielding. In a biological context, this prevents rapid enzymatic cleavage of the amide bond by amidases. Synthetically, it increases the molecule's solubility in organic solvents (like NMP or DMF) and acts as a lipophilic anchor that often points toward the solvent-exposed region of a kinase binding site.
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The 6-Methyl Group (The Conformational Lock): The methyl group at C6 restricts the torsional angle of the pyrimidine ring when the molecule binds to a target (e.g., a kinase hinge region). This conformational locking reduces the entropic penalty upon binding, thereby increasing the thermodynamic favorability of the drug-target interaction.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step contains an internal check to prevent the propagation of errors in a drug discovery pipeline.
Protocol 1: LC-MS Purity and Isotopic Validation
Causality: Before initiating synthesis, you must validate the integrity of the C-Cl bond. Because chlorine exists naturally as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the mass spectrum must reflect this exact isotopic signature.
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Step 1 (System Suitability): Run a caffeine standard to verify mass accuracy (m/z 195.1) and retention time stability on your LC-MS system.
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Step 2 (Sample Prep): Dissolve 1.0 mg of CAS 1344687-97-3 in 1 mL of LC-MS grade Methanol.
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Step 3 (Chromatography): Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.6 mL/min.
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Step 4 (Self-Validation): Analyze the positive ion mode (ESI+) data. You must observe a doublet peak at m/z 228.1 [M+H]⁺ and m/z 230.1 [M+2+H]⁺ in a 3:1 ratio. If the m/z 230.1 peak is missing, the chlorine has hydrolyzed (likely to an OH group), and the batch must be discarded.
Protocol 2: SNAr Derivatization with Primary Amines
Causality: The goal of this reaction is to displace the chlorine atom with an amine (e.g., an aniline derivative) to build a kinase inhibitor scaffold. The successful reaction is validated by the loss of the chlorine isotopic pattern.
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Step 1 (Setup): In an oven-dried vial, dissolve 1.0 equivalent (100 mg, 0.44 mmol) of CAS 1344687-97-3 in 2.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
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Step 2 (Reagent Addition): Add 1.2 equivalents of the target primary amine. Follow with 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base; it will not attack the pyrimidine but will efficiently scavenge the HCl byproduct, driving the reaction to completion.
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Step 3 (Reaction): Heat the mixture to 100 °C for 4–6 hours under continuous stirring.
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Step 4 (Self-Validation via Aliquot): Remove a 5 µL aliquot, dilute in Methanol, and run via LC-MS. The reaction is complete when the m/z 228.1/230.1 doublet completely disappears, replaced by a single product peak that lacks the M+2 chlorine isotope pattern.
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Step 5 (Workup): Cool the reaction to room temperature and add dropwise to 10 mL of ice-cold water. The highly lipophilic tert-butyl group will force the product to crash out as a precipitate. Filter, wash with cold water, and dry under vacuum.
Synthetic Workflow Visualization
The following diagram illustrates the logical progression of utilizing CAS 1344687-97-3, emphasizing the critical self-validation checkpoints.
Fig 1: SNAr workflow for CAS 1344687-97-3, highlighting mass-spectrometry-based self-validation.
References
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ChemSrc. "CAS 1344687-97-3 Properties, Molecular Weight, and MSDS." ChemSrc Chemical Database. Available at: [Link]
Sources
- 1. 90648-34-3|N,N-Diethylpyrimidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. 1344687-97-3_CAS号:1344687-97-3_N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide - 化源网 [m.chemsrc.com]
- 3. 2407699-81-2|2-Chloro-N-(2,6-dioxopiperidin-3-yl)pyrimidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95%|CAS 89581-58-8 [benchchem.com]
